

An In-depth Technical Guide to Butein Tetramethyl Ether (CAS: 155048-06-9)

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Compound of Interest					
Compound Name:	Butein tetramethyl ether				
Cat. No.:	B139619	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butein tetramethyl ether, with the CAS number 155048-06-9, is a synthetic derivative of butein, a naturally occurring chalcone. [1][2] Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, featuring two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. Butein tetramethyl ether has garnered significant interest in the scientific community for its potent and selective inhibitory activity against the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2). [3][4] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to butein tetramethyl ether.

Physicochemical Properties

Butein tetramethyl ether is chemically identified as (2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one.[5][6][7] It presents as a pale yellow solid and exhibits solubility in organic solvents such as chloroform and dichloromethane.[5][8] While a specific melting point has not been reported in the reviewed literature, its physical state at room temperature is solid.



Table 1: Physicochemical Data of Butein Tetramethyl

Fther

Property	Value	Source(s)
CAS Number	155048-06-9	[2][4][9]
Molecular Formula	C19H20O5	[2][9][10]
Molecular Weight	328.36 g/mol	[5][9][10]
IUPAC Name	(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one	[6]
Appearance	Pale Yellow Solid	[5][8]
Solubility	Soluble in Chloroform, Dichloromethane	[5][8]

Biological Activity and Mechanism of Action

The primary biological activity of **butein tetramethyl ether** is its function as a potent and selective inhibitor of the BCRP/ABCG2 transporter.[3][4] BCRP is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[11][12][13] The overexpression of BCRP is a significant factor in the failure of cancer chemotherapy.

Butein tetramethyl ether has been shown to effectively inhibit BCRP-mediated drug efflux, thereby sensitizing cancer cells to chemotherapeutic agents.[3][4]

Table 2: In Vitro Biological Activity of Butein Tetramethyl Ether

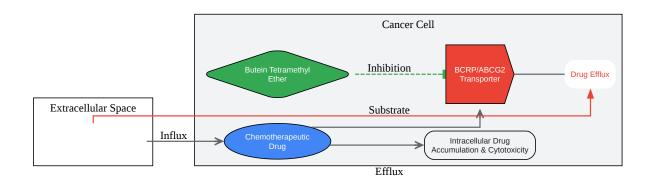


Cell Line	Assay	Endpoint	Result	Source(s)
MCF-7 MX (BCRP- overexpressing)	Hoechst 33342 Accumulation	IC50	2.2 μΜ	[3][4]
MDCK BCRP (BCRP- overexpressing)	Hoechst 33342 Accumulation	IC50	1.03 μΜ	[3][4]

The mechanism of action involves the direct inhibition of the BCRP transporter, leading to an increased intracellular concentration of its substrates, such as the fluorescent dye Hoechst 33342 and various anticancer drugs.[14] While the precise interaction with the transporter is a subject of ongoing research, it is understood to interfere with the efflux function of BCRP.

BCRP/ABCG2-Mediated Multidrug Resistance Pathway

The following diagram illustrates the role of BCRP in multidrug resistance and the point of intervention for **Butein Tetramethyl Ether**.



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BCRP-mediated drug efflux and its inhibition by **Butein Tetramethyl Ether**.



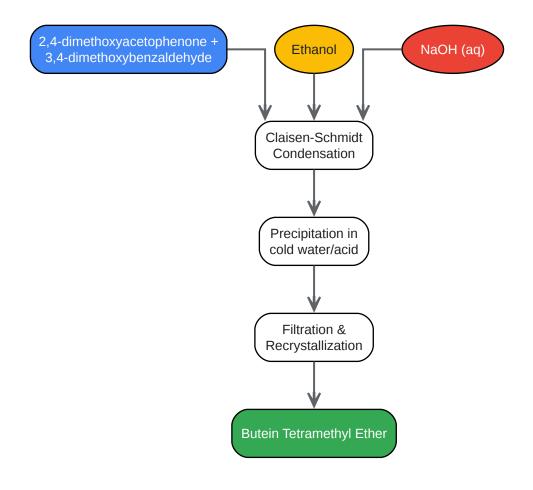
Experimental Protocols Synthesis of Butein Tetramethyl Ether

A general and widely used method for the synthesis of chalcones is the Claisen-Schmidt condensation.[15][16][17][18][19] This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde. For the synthesis of **Butein tetramethyl ether**, 2,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde would be the starting materials.

General Protocol for Claisen-Schmidt Condensation:

- Reactant Preparation: Dissolve equimolar amounts of 2,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in a suitable solvent, such as ethanol.
- Catalyst Addition: While stirring at room temperature, slowly add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide (NaOH).
- Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress
 can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few
 hours to overnight.
- Work-up: Once the reaction is complete, pour the mixture into cold water or a dilute acid solution to precipitate the crude product.
- Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified **Butein tetramethyl ether**.





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General workflow for the synthesis of **Butein Tetramethyl Ether**.

BCRP/ABCG2 Inhibition Assay (Hoechst 33342 Accumulation Assay)

This assay is used to determine the inhibitory activity of compounds against the BCRP transporter by measuring the intracellular accumulation of the fluorescent substrate Hoechst 33342.[14]

Protocol:

- Cell Culture: Culture BCRP-overexpressing cells (e.g., MCF-7 MX or MDCK BCRP) and the corresponding parental cells in appropriate media.
- Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.



- Compound Incubation: Pre-incubate the cells with various concentrations of Butein tetramethyl ether or a known BCRP inhibitor (positive control) for a defined period (e.g., 30 minutes) at 37°C.
- Substrate Addition: Add Hoechst 33342 to the wells and incubate for a further period (e.g., 60-90 minutes) at 37°C.
- Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
- Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for Hoechst 33342.
- Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% increase in the intracellular accumulation of Hoechst 33342 in BCRPoverexpressing cells compared to untreated cells.

Summary and Future Directions

Butein tetramethyl ether is a valuable research compound with potent and selective inhibitory activity against the BCRP/ABCG2 transporter. Its ability to reverse multidrug resistance in cancer cells makes it a promising candidate for further investigation in drug development. Future research should focus on elucidating its precise binding site on the BCRP transporter, conducting in vivo efficacy and toxicity studies, and exploring its potential in combination therapies with existing chemotherapeutic agents. Further characterization of its physicochemical properties, such as its melting point and a more detailed solubility profile, would also be beneficial for its formulation and application in preclinical studies.

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